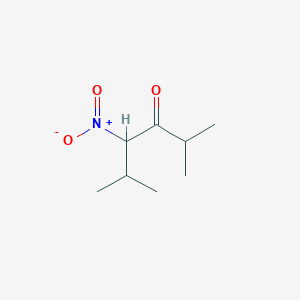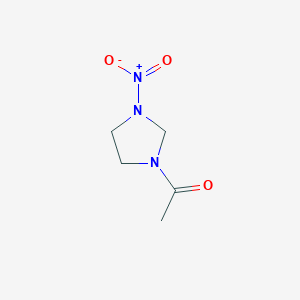![molecular formula C50H32FeO4P2 B13805624 (R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene is a complex organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound features a ferrocene core flanked by two dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin moieties, making it a subject of interest in organometallic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene typically involves a multi-step process. One common method includes the phosphination of 9,9-dimethylxanthene with bis(diethylamino)chlorophosphine, followed by the formation of disphosphonite with ®-2,2′-dihydroxy-1,1′-binaphthyl in the presence of catalytic tetrazole . The final product is obtained through crystallization in methylene chloride and acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene can undergo various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Substitution: The phosphorus atoms in the dioxaphosphepin moieties can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as ferric chloride (FeCl3) or ceric ammonium nitrate (CAN) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphorus centers under mild conditions.
Major Products
Oxidation: Oxidation of the ferrocene core results in the formation of ferrocenium salts.
Substitution: Substitution reactions yield various phosphine derivatives depending on the nucleophile used.
Scientific Research Applications
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Materials Science: Explored for its potential in creating high refractive index materials.
Biology and Medicine: Investigated for its potential as a drug delivery agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of (R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene largely depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. The ferrocene core can undergo redox reactions, making it useful in electronic applications. The dioxaphosphepin moieties can interact with biological molecules, potentially enabling targeted drug delivery.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine
- Dinaphtho[2,1-b:1′,2′-d]thiophenes
Uniqueness
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene stands out due to its ferrocene core, which imparts unique redox properties, and its dioxaphosphepin moieties, which offer versatile reactivity. This combination of features makes it particularly valuable in catalysis and materials science.
Properties
Molecular Formula |
C50H32FeO4P2 |
|---|---|
Molecular Weight |
814.6 g/mol |
InChI |
InChI=1S/2C25H16O2P.Fe/c2*1-5-11-20-17(7-1)14-16-23-24(20)22-15-13-18-8-2-6-12-21(18)25(22)27-28(26-23)19-9-3-4-10-19;/h2*1-16H; |
InChI Key |
ZEKPVZIAEOXWNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)OP(O3)C6=CC=C[CH]6.C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)OP(O3)C6=CC=C[CH]6.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


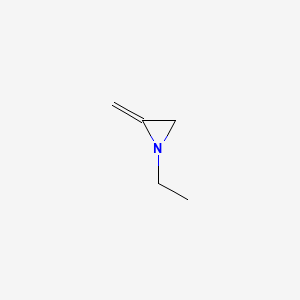
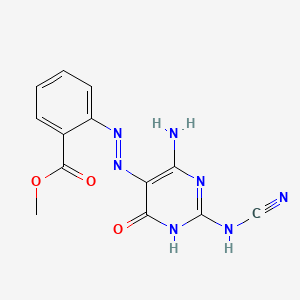
![6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13805557.png)
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)
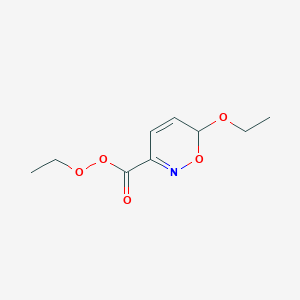


![Thymine,[methyl-3H]](/img/structure/B13805599.png)


